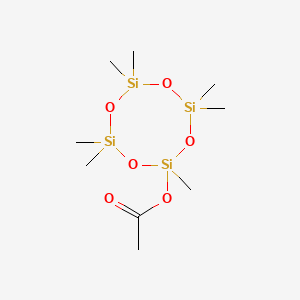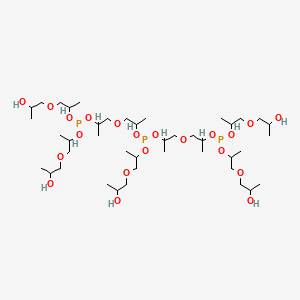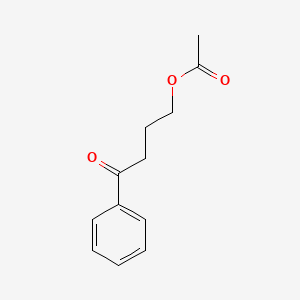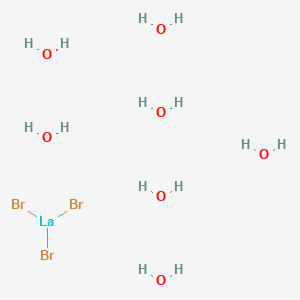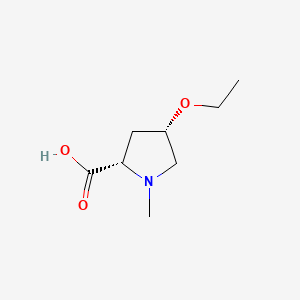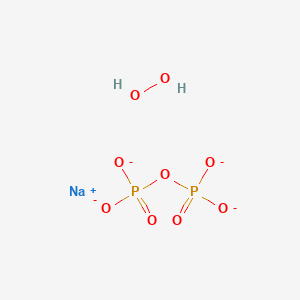
Sodiumpyrophosphateperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide (H2O2) (1:2) is a chemical compound with the molecular formula H2NaO9P2-3. It is known for its strong oxidizing properties due to the presence of hydrogen peroxide. This compound is used in various industrial and scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide typically involves the reaction of diphosphoric acid with sodium hydroxide and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
H4P2O7+4NaOH+2H2O2→Na4P2O7⋅2H2O2+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide undergoes various chemical reactions, including:
Oxidation: Due to the presence of hydrogen peroxide, it acts as a strong oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, oxygen gas and water are common products, while in reduction reactions, different phosphates and sodium salts may be formed .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an oxidizing agent in various reactions. It is also employed in analytical chemistry for the determination of certain elements and compounds.
Biology
In biological research, it is used for its antimicrobial properties. It can be used to sterilize equipment and surfaces in laboratory settings.
Medicine
In medicine, it is explored for its potential use in disinfectants and antiseptics due to its strong oxidizing properties.
Industry
Industrially, it is used in the production of cleaning agents and detergents. Its ability to break down organic matter makes it useful in various cleaning applications.
Mechanism of Action
The mechanism of action of diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide involves the release of oxygen radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize various organic and inorganic substances. The molecular targets include cell membranes, proteins, and nucleic acids, leading to the breakdown of these structures.
Comparison with Similar Compounds
Similar Compounds
Disodium carbonate, compound with hydrogen peroxide (23): This compound also contains hydrogen peroxide and exhibits strong oxidizing properties.
Diphosphoric acid, sodium salt, compound with hydrogen peroxide (14): Similar in structure but with different stoichiometric ratios, leading to variations in reactivity and applications .
Uniqueness
Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide (1:2) is unique due to its specific stoichiometric ratio, which provides a balance between stability and reactivity. This makes it particularly useful in applications where controlled oxidation is required.
Properties
CAS No. |
15039-07-3 |
|---|---|
Molecular Formula |
H2NaO9P2-3 |
Molecular Weight |
230.944 |
IUPAC Name |
sodium;hydrogen peroxide;phosphonato phosphate |
InChI |
InChI=1S/Na.H4O7P2.H2O2/c;1-8(2,3)7-9(4,5)6;1-2/h;(H2,1,2,3)(H2,4,5,6);1-2H/q+1;;/p-4 |
InChI Key |
CFUOZLWOZKSGOC-UHFFFAOYSA-J |
SMILES |
OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


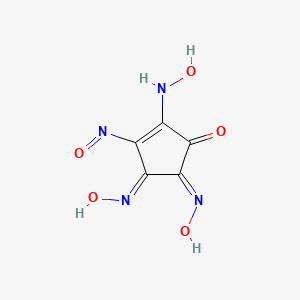

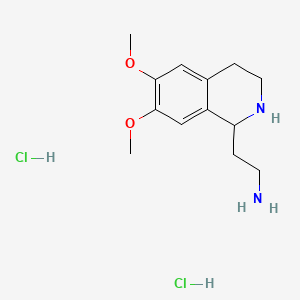
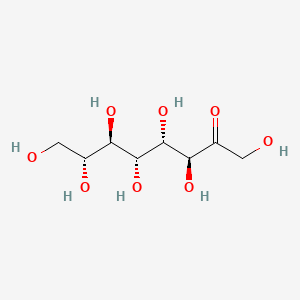

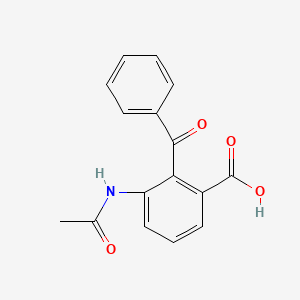
![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)
